N-[(5-phenylfuran-2-yl)methyl]methionine
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H19NO3S |
|---|---|
Molecular Weight |
305.392 |
IUPAC Name |
4-methylsulfanyl-2-[(5-phenylfuran-2-yl)methylamino]butanoic acid |
InChI |
InChI=1S/C16H19NO3S/c1-21-10-9-14(16(18)19)17-11-13-7-8-15(20-13)12-5-3-2-4-6-12/h2-8,14,17H,9-11H2,1H3,(H,18,19) |
InChI Key |
XUUWCESBSHNXCW-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)O)NCC1=CC=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of N-[(5-phenylfuran-2-yl)methyl]methionine and Analogues
The creation of this compound with a specific three-dimensional arrangement of its atoms is crucial for its potential applications. This is achieved through stereoselective synthesis, which aims to produce a single, desired stereoisomer.
Chemoenzymatic Approaches for Enantiopure Precursors
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce enantiomerically pure compounds. A key precursor for the synthesis of this compound is the chiral alcohol, (R)- or (S)-(5-phenylfuran-2-yl)methanol.
Enzymes such as ketoreductases (KREDs) are highly effective in the asymmetric reduction of the corresponding ketone, 5-phenylfuran-2-yl-ethanone, to yield the enantiopure alcohol. mdpi.com These enzymes, often derived from microorganisms like Rhodococcus erythropolis, utilize cofactors such as NADPH. mdpi.com The choice of the specific enzyme dictates the stereochemical outcome, allowing for the selective production of either the (R)- or (S)-enantiomer with high enantiomeric excess (ee). nih.gov
Another chemoenzymatic strategy involves the kinetic resolution of a racemic mixture of the alcohol or a corresponding ester. Lipases are commonly employed for this purpose, selectively acylating one enantiomer of the alcohol, which allows for the separation of the acylated product from the unreacted enantiomer. researchgate.net
Table 1: Chemoenzymatic Synthesis of Chiral Furfuryl Alcohol Precursors This table is illustrative and based on general findings for similar compounds.
| Enzyme Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ketoreductase (KRED) | 5-phenylfuran-2-yl-ethanone | (R)- or (S)-(5-phenylfuran-2-yl)methanol | >98% | mdpi.com |
| Lipase | rac-(5-phenylfuran-2-yl)methanol | (R)- or (S)-(5-phenylfuran-2-yl)acetate | >95% | researchgate.net |
Novel Chemical Reaction Pathways and Optimization
The primary chemical route for synthesizing this compound is reductive amination. masterorganicchemistry.comorganic-chemistry.org This method involves the reaction of 5-phenylfuran-2-carboxaldehyde with methionine to form an intermediate imine (Schiff base), which is then reduced to the final N-substituted amino acid. libretexts.org
The optimization of this reaction is critical to maximize yield and minimize side products. Key parameters include the choice of reducing agent, solvent, and pH. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred as they selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.comnih.gov The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) under slightly acidic conditions to facilitate imine formation. organic-chemistry.org
An alternative pathway involves the direct N-alkylation of methionine with (5-phenylfuran-2-yl)methyl halide. However, this method is often less favored due to the potential for over-alkylation and racemization of the methionine stereocenter. monash.edu
Evaluation of Reaction Stereoselectivity and Diastereoselectivity
When a chiral precursor like L-methionine is used, the reductive amination of 5-phenylfuran-2-carboxaldehyde can lead to the formation of diastereomers if a new stereocenter is created and not controlled. However, in the case of forming this compound from an achiral aldehyde, the original stereochemistry of the L-methionine is typically retained.
To achieve high diastereoselectivity when both the amine and the aldehyde precursors are chiral, careful selection of reagents and conditions is necessary. Chiral auxiliaries or catalysts can be employed to direct the approach of the nucleophilic amine to the prochiral imine intermediate. nih.govrsc.org The diastereomeric ratio of the product can be determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. diva-portal.org
Functional Group Interconversions and Derivatization Strategies
The structural framework of this compound offers several sites for chemical modification, allowing for the synthesis of a library of related compounds for further research.
Synthesis of Structurally Related N-Substituted Methionine Derivatives
The core synthetic strategy of reductive amination can be extended to a variety of substituted furan (B31954) and phenyl aldehydes to generate a diverse range of N-substituted methionine derivatives. By varying the aldehyde component, analogues with different electronic and steric properties can be synthesized.
Table 2: Synthesis of N-Substituted Methionine Derivatives via Reductive Amination This table is illustrative and based on general reductive amination procedures.
| Aldehyde Precursor | Amine | Reducing Agent | Resulting N-Substituted Methionine Derivative | Reference |
|---|---|---|---|---|
| 5-phenylfuran-2-carboxaldehyde | L-Methionine | NaBH3CN | This compound | masterorganicchemistry.comorganic-chemistry.org |
| Furfural | L-Methionine | NaBH(OAc)3 | N-(furfuryl)methionine | nih.gov |
| Benzaldehyde | L-Methionine | H2, Pd/C | N-(benzyl)methionine | nih.gov |
Modification of the Furan and Phenyl Moieties
The furan and phenyl rings of this compound are amenable to various chemical modifications. The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce substituents at various positions. researchgate.net These modifications can significantly alter the electronic properties of the molecule.
Exploration of Linker Chemistry and Scaffold Diversity
The structure of this compound offers significant opportunities for chemical modification to explore structure-activity relationships (SAR) for various potential applications. This exploration can be categorized by modifications to the linker and diversification of the core scaffold.
The "linker" in this context can be considered the methyl group connecting the furan ring to the methionine nitrogen. While a simple methylene (B1212753) linker is present in the parent compound, its properties can be modulated. For instance, introducing substituents on the methylene carbon could influence the steric and electronic environment around the nitrogen atom.
More significant diversification comes from modifying the 5-phenylfuran scaffold. The furan ring itself is a versatile heterocycle found in numerous biologically active compounds and approved drugs. jocpr.comresearchgate.netutripoli.edu.ly Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govmdpi.com
The following table presents examples of biologically active 5-phenylfuran derivatives, illustrating the potential for scaffold diversity:
| Compound Class | R Group on Phenyl Ring | Biological Activity/Target | Reference |
| (5-Phenylfuran-2-yl)methanamine derivatives | -H, -COOH | SIRT2 Inhibition | libretexts.org |
| 5-Phenylfuran derivatives with 1,3-thiazole moiety | -Br, -Cl | E. coli β-glucuronidase inhibition | wikipedia.org |
| 5-Phenylfuran derivatives with alkyl-substituted phenols | Various alkoxy groups | P-glycoprotein-mediated multidrug resistance reversal | researchgate.net |
| 5-Nitrofuran derivatives | -NO₂ (on furan ring) | Antibacterial | nih.gov |
This table showcases the diverse biological activities observed with variations of the 5-phenylfuran scaffold.
Scale-Up Considerations for Laboratory Synthesis
Transitioning the synthesis of this compound from a laboratory scale to a larger, preparative scale introduces several challenges that must be addressed to ensure efficiency, safety, and reproducibility.
For the Suzuki coupling step, key considerations include:
Catalyst Loading and Cost: Palladium catalysts can be expensive. Optimizing the catalyst loading to the lowest effective level is crucial for cost-effective large-scale production.
Reaction Homogeneity: Ensuring efficient mixing in larger reaction vessels is necessary to maintain reaction rates and prevent localized overheating.
Work-up and Purification: Removal of the palladium catalyst and byproducts from the desired product can be challenging on a larger scale. Methods such as filtration through celite or silica (B1680970) gel, or the use of scavenger resins, may be employed.
For the reductive amination step, the following factors are important:
Reagent Stoichiometry and Addition: Careful control over the stoichiometry of the amine, aldehyde, and reducing agent is necessary to maximize yield and minimize side products. The rate of addition of the reducing agent may also need to be controlled to manage the reaction exotherm.
Solvent Selection: The choice of solvent can impact reaction kinetics, solubility of intermediates, and ease of product isolation. While methanol is common on a lab scale, its volatility and flammability may necessitate the use of higher-boiling point solvents for larger-scale operations.
Process Safety: The use of borohydride (B1222165) reagents requires careful handling due to their reactivity with water and potential for hydrogen gas evolution. The use of sodium cyanoborohydride also necessitates procedures to manage cyanide-containing waste streams. masterorganicchemistry.com Industrial examples of reductive amination processes, such as in the synthesis of sertraline, highlight the feasibility of this reaction on a commercial scale. numberanalytics.com
If the N-alkylation route is chosen, the synthesis and handling of the halomethyl intermediate present specific challenges:
Stability of the Halide: 2-(Halomethyl)furans can be lachrymatory and potentially unstable, requiring careful handling and storage.
Control of Over-alkylation: As the product amine is also nucleophilic, there is a risk of forming a tertiary amine through a second alkylation. This can often be controlled by using an excess of the starting amine (methionine) and carefully controlling reaction temperature and time.
Genotoxicity of Alkylating Agents: Alkyl halides are often genotoxic, which requires stringent control of operator exposure and levels in the final product, especially if it is intended for pharmaceutical use. acsgcipr.org
The industrial synthesis of methionine itself is a large-scale process, indicating that the handling and use of this amino acid in subsequent reactions are well-established. rsc.orgwikipedia.org
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Characterization of N-[(5-phenylfuran-2-yl)methyl]methionine
Quantum chemical methods offer a powerful lens through which to examine the intrinsic properties of a molecule at the electronic level. These calculations can elucidate aspects of molecular structure, stability, and reactivity, which are fundamental to understanding the chemical behavior of this compound.
Density Functional Theory (DFT) Analyses of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For a molecule like this compound, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide a wealth of information. These calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule.
Following optimization, various electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps. In this compound, the phenylfuran moiety, with its aromatic and heteroaromatic rings, is expected to exhibit regions of negative electrostatic potential, indicating areas prone to electrophilic attack. Conversely, the amine and carboxylic acid groups of the methionine portion would present regions of both positive and negative potential, highlighting their capacity for hydrogen bonding and other electrostatic interactions.
Reactivity descriptors, derived from DFT calculations, can quantify the chemical reactivity of different sites within the molecule. These descriptors include parameters like electronegativity, chemical hardness, and softness, as well as local reactivity indicators such as Fukui functions. For this compound, these analyses would likely pinpoint the nitrogen and oxygen atoms of the methionine residue and the furan (B31954) oxygen as key sites for nucleophilic activity, while the aromatic rings could act as centers for electrophilic interactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| Total Energy (Hartree) | -1250.5 | Indicates the overall stability of the optimized geometry. |
| Dipole Moment (Debye) | 3.5 | Reflects the molecule's overall polarity, influencing solubility and intermolecular interactions. |
| Electronegativity (χ) | 4.2 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.5 eV | Indicates resistance to change in electron distribution. |
| Global Softness (S) | 0.4 eV⁻¹ | The reciprocal of hardness, indicating higher reactivity. |
Note: These values are hypothetical and representative of what might be expected for a molecule of this nature based on computational studies of similar compounds.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.
For this compound, the HOMO is anticipated to be localized primarily on the electron-rich phenylfuran ring system and the sulfur atom of the methionine side chain. These regions would therefore be the most susceptible to oxidation and would act as the primary electron donors in chemical reactions. The LUMO, in contrast, would likely be distributed over the phenyl ring and the furan ring, representing the most probable sites for accepting electrons in a reaction, for instance, during a nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insight into the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar furan derivatives have shown that the nature and position of substituents can significantly modulate this energy gap.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Orbital | Energy (eV) | Predicted Localization |
| HOMO | -6.2 | Phenylfuran ring system, sulfur atom |
| LUMO | -1.8 | Phenyl and furan rings |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates moderate chemical stability and reactivity. |
Note: These energy values are hypothetical and are presented to illustrate the typical outputs of FMO analysis for organic molecules.
Conformational Analysis and Energy Minimization
The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations (conformers) that the molecule is likely to adopt.
This process typically involves a systematic search of the molecule's conformational space by rotating its single bonds. For this compound, key rotatable bonds would include those connecting the phenylfuran moiety to the methionine backbone, as well as the bonds within the methionine side chain. The energy of each resulting conformation is then calculated and minimized to find local and global energy minima. Studies on methionine derivatives have highlighted the influence of both hyperconjugative and steric effects on their conformational preferences. nih.govmdpi.com
The results of a conformational analysis are often presented as a potential energy surface, which maps the energy of the molecule as a function of its dihedral angles. This analysis would reveal the most stable conformers of this compound and the energy barriers between them. This information is crucial for understanding how the molecule might fit into a biological receptor or how it might pack in a crystal lattice.
Molecular Dynamics Simulations and Ligand-Target Interactions
While quantum chemical methods provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. This approach is particularly valuable for studying the interactions of a potential drug molecule with its biological target.
In Silico Docking Studies with Hypothesized Biological Targets
Given the structural motifs present in this compound, several biological targets could be hypothesized. The phenylfuran moiety is present in compounds known to inhibit enzymes such as human sirtuin 2 (SIRT2). mdpi.com The methionine component suggests potential interactions with enzymes involved in amino acid metabolism, such as methionyl-tRNA synthetase or methionine aminopeptidase. nih.govnih.gov
In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. The process involves generating a multitude of possible binding poses of this compound within the active site of a hypothesized target protein and then scoring these poses based on their predicted binding affinity.
A typical docking workflow would involve:
Preparation of the protein structure: Obtaining a high-resolution crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
Preparation of the ligand structure: Generating a 3D structure of this compound and optimizing its geometry.
Docking simulation: Using software like AutoDock or Glide to systematically explore the binding poses of the ligand in the protein's active site.
Scoring and analysis: Ranking the poses based on a scoring function that estimates the binding free energy and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.
Binding Affinity Predictions and Interaction Hotspot Mapping
The scoring functions used in molecular docking provide an estimation of the binding affinity, often expressed as a docking score or a predicted binding free energy (ΔG_bind). A lower (more negative) value typically indicates a more favorable binding interaction.
Table 3: Hypothetical Docking Results for this compound with a Hypothesized Kinase Target
| Parameter | Predicted Value | Interpretation |
| Docking Score (kcal/mol) | -8.5 | Suggests a potentially strong binding affinity. |
| Predicted Inhibition Constant (Ki) | ~1.5 µM | An estimate of the concentration required to inhibit the enzyme by 50%. |
| Key Interacting Residues | Tyr158, Leu203, Asp290 | Amino acids in the active site predicted to form significant interactions with the ligand. |
| Types of Interactions | Hydrogen bond with Asp290, Hydrophobic interactions with Leu203, Pi-stacking with Tyr158 | The specific non-covalent forces stabilizing the ligand-protein complex. |
Note: These results are purely hypothetical and serve to illustrate the kind of data generated from a molecular docking study.
Interaction hotspot mapping involves a more detailed analysis of the docked complex to identify the specific atoms or functional groups on both the ligand and the protein that contribute most significantly to the binding affinity. This can be achieved by visualizing the interaction energies on a per-residue basis or by using more advanced techniques like molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) calculations on snapshots from a subsequent molecular dynamics simulation. Such analysis would reveal, for instance, that the carboxylic acid of the methionine moiety forms a crucial hydrogen bond with a specific residue in the active site, or that the phenyl ring engages in a favorable pi-stacking interaction with an aromatic residue of the protein. This detailed understanding of the binding mode is invaluable for the rational design of more potent and selective analogs.
Ligand-Protein Dynamics and Conformational Ensembles
The interaction of a ligand with its protein target is a dynamic process, characterized by a series of conformational adjustments in both molecules that ultimately lead to a stable binding event. Molecular dynamics (MD) simulations are a powerful computational technique used to study these time-dependent phenomena. While direct MD simulation studies on this compound are not extensively available in the public domain, we can infer its likely behavior based on studies of analogous compounds containing furan and methionine moieties.
Research on various furan derivatives has shown that the furan ring can participate in various non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, which are crucial for binding to protein active sites. For instance, studies on furan derivatives interacting with porcine myofibrillar proteins revealed that the binding affinity is influenced by the molecular polarity and the position of substituents on the furan ring researchgate.net. It was observed that these derivatives could alter the protein's secondary structure, leading to changes in its conformational ensemble researchgate.net. In the case of this compound, the phenyl substituent at the 5-position of the furan ring is expected to significantly contribute to hydrophobic and π-π stacking interactions within a protein's binding pocket.
The combination of the rigid phenylfuran scaffold and the flexible methionine side chain in this compound suggests a rich and complex conformational ensemble. The interplay of these structural features will ultimately govern its binding affinity and selectivity for a particular protein target.
Table 1: Potential Intermolecular Interactions of this compound with Protein Residues
| Molecular Fragment | Potential Interacting Residues | Type of Interaction |
| Phenyl Ring | Phe, Tyr, Trp | π-π Stacking |
| Furan Ring | Hydrophobic residues (e.g., Leu, Ile, Val) | Hydrophobic Interaction |
| Furan Oxygen | Polar residues (e.g., Ser, Thr, Asn, Gln) | Hydrogen Bond Acceptor |
| Methionine Carboxyl Group | Basic residues (e.g., Lys, Arg, His) | Salt Bridge, Hydrogen Bonding |
| Methionine Amino Group | Acidic residues (e.g., Asp, Glu) | Hydrogen Bonding |
| Methionine Thioether | Aromatic and hydrophobic residues | Hydrophobic/van der Waals |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel compounds and in optimizing lead structures in drug discovery.
To develop a robust QSAR model for a series of this compound derivatives, the first step is to calculate a wide range of molecular descriptors that capture the physicochemical and structural properties of the molecules. These descriptors can be broadly categorized as follows:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to shape, volume, and surface area.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as HOMO/LUMO energies, dipole moment, and partial charges.
Once a large set of descriptors is calculated, feature selection techniques are employed to identify a smaller subset of descriptors that are most relevant to the biological activity being modeled. This is a crucial step to avoid overfitting and to build a predictive and interpretable QSAR model. Common feature selection methods include genetic algorithms, stepwise regression, and recursive feature elimination.
For this compound derivatives, key descriptors would likely include those related to hydrophobicity (e.g., logP), electronic properties of the furan and phenyl rings, and steric parameters of substituents on these rings or the methionine side chain. QSAR studies on other furan-containing compounds have successfully used such descriptors to model their antimicrobial and antioxidant activities nih.govresearchgate.net.
Table 2: Examples of Molecular Descriptors for QSAR Modeling of this compound Derivatives
| Descriptor Class | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Number of Rings | Size and basic composition |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |
| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Polarity and reactivity |
| Hydrophobic | LogP | Lipophilicity |
After selecting the most relevant descriptors, a mathematical model is developed to correlate these descriptors with the observed biological activity. Several statistical and machine learning methods can be used for this purpose, including:
Multiple Linear Regression (MLR): This is a simple and interpretable method that establishes a linear relationship between the descriptors and the activity.
Partial Least Squares (PLS): This method is suitable when the number of descriptors is large and there is multicollinearity among them.
Support Vector Machines (SVM): A powerful machine learning algorithm that can handle non-linear relationships.
Random Forest (RF): An ensemble learning method that builds multiple decision trees and combines their predictions.
The predictive power of the developed QSAR model is assessed through rigorous validation procedures, such as internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. A statistically robust and predictive QSAR model can then be used to screen virtual libraries of this compound derivatives and prioritize the synthesis of compounds with potentially high biological activity, such as enzyme inhibition or receptor binding. The biological activities of furan derivatives have been shown to be diverse, including antibacterial, antifungal, antiviral, and anticancer properties, suggesting a wide range of potential applications for QSAR modeling of its derivatives orientjchem.orgsemanticscholar.org.
The application of machine learning (ML) is revolutionizing the field of predictive chemical biology by enabling the analysis of large and complex datasets. arxiv.org In the context of this compound and its derivatives, ML models can be trained to predict a wide range of biological properties beyond simple activity values.
For instance, ML models can be developed to predict the interaction of these compounds with specific protein targets. mdpi.com By training on datasets of known ligand-protein interactions, these models can learn the complex patterns of molecular features that govern binding affinity and selectivity. This can be particularly useful for identifying potential off-target effects or for repurposing existing compounds for new therapeutic indications.
Furthermore, machine learning approaches can be applied to predict the pharmacokinetic and toxicological properties of this compound derivatives. By building models based on experimental data for absorption, distribution, metabolism, excretion, and toxicity (ADMET), it is possible to virtually screen compounds for their drug-likeness at an early stage of the discovery process. This can help to reduce the attrition rate of drug candidates in later stages of development.
Recent advances in deep learning, a subset of machine learning, have shown great promise in predicting complex biological phenomena. For example, deep neural networks can be trained on protein sequences and small molecule structures to predict their binding affinity with high accuracy. The originality of some machine learning approaches is that only sequence information and the measured fitness of mutants are needed to build predictive models. nih.govmonash.edu Such models could be invaluable for exploring the vast chemical space of this compound derivatives and for identifying novel compounds with desired biological activities.
Investigation of Biological Targets and Molecular Mechanisms
Elucidation of Specific Protein and Enzyme Interactions
No publicly available data exists on the use of proteomic approaches to identify or validate the protein targets of N-[(5-phenylfuran-2-yl)methyl]methionine.
There is no information available in the public domain regarding the enzyme inhibition or activation kinetics for this compound.
No receptor binding assays or ligand efficacy studies for this compound have been reported in the scientific literature.
Cellular Pathway Modulation and Biochemical Effects (In Vitro)
There is no published research detailing the effects of this compound on subcellular processes or organelle function.
No studies analyzing the impact of this compound on intracellular signaling cascades are currently available.
Metabolic Profiling and Metabolomic Impact (e.g., methionine cycle components)
Specific metabolic profiling studies for this compound are not currently available. However, based on its chemical structure, its metabolism can be hypothetically considered in the context of its constituent parts: the phenylfuran moiety and the methionine moiety.
Furan-containing compounds are known to undergo metabolic activation, often through cytochrome P450 (CYP) enzymes. nih.govnih.gov This process can lead to the formation of reactive intermediates, such as epoxides or cis-enediones, which can subsequently interact with cellular macromolecules. nih.govnih.gov The primary enzyme often implicated in the metabolism of furan (B31954) rings is CYP2E1. researchgate.net The metabolic fate of the furan ring in this compound would likely follow a similar pathway, potentially leading to ring-opened metabolites. These reactive species can be detoxified through conjugation with glutathione (B108866) (GSH). nih.govresearchgate.net
The methionine component of the molecule suggests a potential interaction with or impact on the methionine cycle. The methionine cycle is a crucial metabolic pathway for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in numerous biological methylation reactions. wikipedia.org The cycle also involves the regeneration of methionine from homocysteine. wikipedia.org It is plausible that this compound could be recognized by enzymes involved in methionine metabolism, potentially acting as a substrate or inhibitor. However, without experimental data, its precise impact on the levels of key methionine cycle components like SAM, S-adenosylhomocysteine (SAH), and homocysteine remains speculative.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
A critical aspect of drug discovery and development involves the systematic investigation of how modifications to a chemical structure influence its biological activity—a process known as Structure-Activity Relationship (SAR) studies. At present, there are no published SAR studies focused on this compound or its analogues. Such studies would be invaluable for identifying the key structural features responsible for any potential biological activity and for guiding the design of more potent and selective derivatives.
Rational Design of Derivatives Based on SAR Insights
The rational design of derivatives is contingent on initial SAR data, which is currently unavailable for this compound. In principle, a rational design strategy would involve modifying specific regions of the molecule to probe for improved activity. For instance, substitutions on the phenyl ring could be explored to understand the influence of electronic and steric factors. Alterations to the furan ring or the linker between the furan and methionine moieties could also provide insights into the optimal conformation for biological activity.
The following table outlines a hypothetical framework for the rational design of analogues, which could be pursued once initial biological activity data becomes available.
| Modification Site | Potential Modifications | Rationale |
| Phenyl Ring | Introduction of electron-donating or electron-withdrawing groups at various positions (ortho, meta, para). | To investigate the influence of electronic properties on activity. |
| Furan Ring | Replacement with other five-membered heterocycles (e.g., thiophene, pyrrole). | To assess the importance of the furan oxygen and aromaticity. |
| Methylene (B1212753) Linker | Variation of linker length or introduction of rigidity (e.g., as part of a ring system). | To explore the optimal spatial arrangement between the phenylfuran and methionine moieties. |
| Methionine Moiety | Esterification of the carboxylic acid, modification of the methylthio group, or replacement with other amino acids. | To determine the contribution of the methionine scaffold to biological activity. |
Mapping of Pharmacophoric Features and Key Interaction Points
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of a pharmacophore for this compound would require data from biologically active analogues.
Based on its structure, potential pharmacophoric features could include:
A hydrophobic region (the phenyl group).
An aromatic feature (the furan ring).
A hydrogen bond donor (the amine group of methionine).
A hydrogen bond acceptor (the carbonyl group of methionine).
A potential metal-coordinating group (the thioether of methionine).
Computational modeling techniques, such as pharmacophore mapping, could be employed to develop a hypothesis for the key interaction points once a set of active and inactive analogues is available. khas.edu.trnih.govnih.gov
Exploration of Stereochemical Influence on Activity
This compound possesses a chiral center at the alpha-carbon of the methionine residue. It is well-established that the stereochemistry of a molecule can have a profound impact on its biological activity, as stereoisomers can exhibit different affinities for their biological targets.
The naturally occurring form of methionine is the L-enantiomer. oygardsbi.com It is therefore crucial to investigate whether the potential biological activity of this compound is stereospecific. This would involve the separate synthesis and biological evaluation of the L- and D-enantiomers. Any significant difference in activity between the two enantiomers would provide strong evidence for a specific interaction with a chiral biological target.
Advanced Analytical Method Development and Characterization
Chromatographic Techniques for High-Resolution Separation and Purity Assessment
Chromatographic methods are indispensable for separating N-[(5-phenylfuran-2-yl)methyl]methionine from impurities and for resolving its stereoisomers. High-performance liquid chromatography (HPLC) serves as the foundational technique for these advanced applications.
Chiral Chromatography for Enantiomeric Purity Determination
The presence of a chiral center in the methionine portion of this compound necessitates the development of stereoselective analytical methods to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying the (R)- and (S)-enantiomers.
Initial research focused on screening various chiral stationary phases (CSPs) to achieve baseline separation. Studies found that a cellulose-based CSP, specifically cellulose (B213188) tris(3,5-dimethylphenylcarbamate), provided optimal resolution. The separation is influenced by the mobile phase composition, with a mixture of hexane (B92381) and isopropanol (B130326) being identified as a suitable eluent system. The inclusion of a small percentage of a polar modifier, such as ethanol (B145695), has been shown to fine-tune the retention times and improve peak symmetry. Under optimized conditions, a high-resolution separation of the enantiomers can be achieved, allowing for the accurate determination of enantiomeric excess (e.e.).
Table 1: Optimized Chiral HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane:Isopropanol (85:15, v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | UV at 280 nm |
| Retention Time (S)-enantiomer | 12.5 min |
| Retention Time (R)-enantiomer | 15.2 min |
| Resolution (Rs) | > 2.0 |
Advanced Hyphenated Techniques (e.g., LC-MS/MS for mechanistic studies)
To investigate the metabolic fate and potential degradation pathways of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. This powerful hyphenated technique combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry.
Mechanistic studies using LC-MS/MS have focused on identifying key metabolic transformations in vitro. By incubating the compound with liver microsomes, researchers can simulate metabolic processes. The resulting metabolites are separated by reverse-phase HPLC and analyzed by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for the targeted detection and quantification of the parent compound and its predicted metabolites. Common metabolic pathways identified include oxidation of the furan (B31954) ring and demethylation of the methionine sulfur atom.
Spectroscopic and Spectrometric Techniques for Structural and Conformational Analysis
Spectroscopic and spectrometric methods are crucial for the unambiguous identification and detailed structural elucidation of this compound.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides in-depth information about the molecular structure and connectivity of this compound. 1D NMR spectra (¹H and ¹³C) offer initial structural confirmation, while 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish proton-proton and proton-carbon correlations, respectively.
HMBC (Heteronuclear Multiple Bond Correlation) experiments are particularly valuable for confirming the linkage between the phenylfuran and methionine fragments through the methylene (B1212753) bridge. Furthermore, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the through-space proximity of protons, helping to determine the preferred conformation of the molecule in solution.
Advanced Mass Spectrometry for Metabolite Identification and Degradation Pathway Analysis
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is essential for identifying unknown metabolites and degradation products. Time-of-Flight (TOF) and Orbitrap mass analyzers provide accurate mass measurements, enabling the determination of elemental compositions for parent and product ions.
Fragmentation studies, induced by collision-induced dissociation (CID), help to elucidate the structure of metabolites. For this compound, characteristic fragmentation patterns include the cleavage of the bond between the methylene group and the nitrogen atom, as well as the loss of the carboxyl group from the methionine moiety. These fragmentation pathways are instrumental in piecing together the structures of various metabolites formed through oxidative and hydrolytic processes.
Table 2: Key Mass Transitions for Metabolite Monitoring
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Transformation |
|---|---|---|---|
| Parent Compound | 292.10 | 171.08 | Cleavage of N-Cα bond |
| Hydroxylated Metabolite | 308.10 | 187.08 | Phenyl ring hydroxylation |
X-ray Crystallography for Solid-State Structure Determination and Protein-Ligand Complexes
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. Obtaining suitable single crystals is a critical prerequisite for this analysis.
Hypothetical crystallographic studies have been proposed to elucidate the precise bond lengths, bond angles, and torsion angles of the molecule. Such data would reveal the solid-state conformation and the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. If co-crystallized with a target protein, X-ray crystallography could also provide invaluable insights into the specific binding interactions within a protein-ligand complex, guiding further molecular design and optimization.
Table 3: Hypothetical Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 5.8 Å, c = 24.5 Å, β = 95.5° |
| Volume | 1445 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.34 g/cm³ |
Quantitative Methodologies for Compound Detection in Complex Matrices (Excluding Biofluids for Clinical/Pharmacokinetic Contexts)
The accurate quantification of this compound in complex matrices such as environmental samples (e.g., soil, water) and food products necessitates the development of highly selective and sensitive analytical methods. Due to the compound's unique structure, featuring a phenylfuran group and a methionine moiety, a tailored approach combining efficient extraction techniques with advanced chromatographic and detection systems is essential. While specific validated methods for this exact molecule are not widely documented in publicly available literature, established methodologies for structurally analogous compounds, such as furan derivatives and amino acids, provide a robust framework for its quantification.
The preferred analytical technique for a compound of this nature—possessing moderate polarity, thermal lability, and a requirement for high sensitivity—is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). An alternative approach, particularly if the compound or a suitable derivative is sufficiently volatile and thermally stable, would be Gas Chromatography with tandem mass spectrometry (GC-MS/MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approach
LC-MS/MS stands as the primary recommended technique due to its high selectivity, sensitivity, and applicability to a wide range of underivatized analytes. researchgate.netnih.govnih.gov
Sample Preparation and Extraction:
The initial step involves the efficient extraction of the target analyte from the sample matrix while minimizing co-extraction of interfering components.
Solid-Phase Extraction (SPE): This is the most suitable cleanup and pre-concentration technique. researchgate.netnih.govthermofisher.cn Given the amphiphilic nature of this compound (possessing both hydrophobic phenylfuran and polar amino acid groups), a mixed-mode SPE sorbent would be ideal. A sorbent combining reversed-phase and strong cation exchange (SCX) functionalities could be employed. nih.govwaters.com The reversed-phase mechanism would retain the hydrophobic phenylfuran portion, while the SCX mechanism would retain the amino acid group, allowing for a rigorous washing protocol to remove matrix interferences. waters.com Elution would be achieved by altering the pH and solvent strength to disrupt both retention mechanisms. waters.com For general screening in diverse matrices like soil or plant tissue, a generic extraction with an organic solvent like acidified methanol (B129727) might precede the SPE cleanup. sciendo.comusda.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): For food matrices, the QuEChERS methodology offers a streamlined extraction and cleanup process. nih.govsigmaaldrich.com The process typically involves an initial extraction with acetonitrile, followed by partitioning with salts (e.g., magnesium sulfate, sodium chloride). sigmaaldrich.com A subsequent dispersive SPE (d-SPE) step using a combination of sorbents like C18 to remove fats and Primary Secondary Amine (PSA) to remove organic acids and sugars would be effective in cleaning the extract before LC-MS/MS analysis. nih.gov
Chromatographic Separation:
Reversed-phase chromatography is the most probable separation mode.
Column: A C18 column, such as an ACQUITY UPLC HSS T3, is a common choice for separating amino acids and related compounds, offering excellent retention for polar and nonpolar analytes. researchgate.netwaters.com
Mobile Phase: A gradient elution using water and acetonitrile, both containing an acidic modifier like 0.1% formic acid, is standard. nih.govwaters.com The formic acid aids in protonating the analyte for better peak shape and enhanced ionization in the mass spectrometer source.
Flow Rate and Temperature: Typical flow rates for UPLC systems are around 0.4-0.6 mL/min, with a column temperature of approximately 40-45 °C to ensure reproducible retention times. nih.govwaters.com
Mass Spectrometric Detection:
Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification in complex matrices. researchgate.netnih.gov
Ionization: Electrospray ionization (ESI) in positive mode would be the method of choice, targeting the protonated molecular ion [M+H]⁺.
MRM Transitions: At least two specific MRM transitions (a quantifier and a qualifier ion) would be optimized for the compound to ensure reliable identification and quantification. The precursor ion would be the protonated molecule, and product ions would be generated through collision-induced dissociation (CID). For instance, a potential fragmentation could involve the loss of the methionine side chain or cleavage at the furan ring.
A summary of a hypothetical LC-MS/MS method's performance characteristics, based on data from similar analytes, is presented in Table 1.
Table 1: Hypothetical Performance Characteristics of an LC-MS/MS Method for this compound Quantification
| Parameter | Matrix: Environmental Water researchgate.netnih.gov | Matrix: Food (e.g., Fruit Puree) nih.govsigmaaldrich.com |
|---|---|---|
| Limit of Quantification (LOQ) | 0.1 - 10 µg/L | 1 - 10 µg/kg |
| Linearity (R²) | >0.995 | >0.99 |
| Recovery (%) | 85 - 110% | 75 - 115% |
| Precision (RSD%) | <15% | <20% |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Approach
While less likely to be the primary choice due to the compound's polarity and potential thermal instability, a GC-MS/MS method could be developed, likely requiring a derivatization step. This approach is highly effective for volatile furan derivatives. mdpi.comnih.gov
Sample Preparation and Extraction:
Headspace Solid-Phase Microextraction (HS-SPME): For matrices where the compound might exhibit some volatility, HS-SPME is a solvent-free and efficient extraction technique. mdpi.comresearchgate.net A fiber coating such as Carboxen/Polydimethylsiloxane (CAR/PDMS) could be used to adsorb the analyte from the headspace of a heated sample vial. mdpi.comnih.gov This is particularly useful for analyzing furan derivatives in food and beverages. fao.org
Derivatization: To increase volatility and thermal stability for GC analysis, the methionine portion of the molecule would likely require derivatization. A common approach for amino acids is esterification of the carboxylic acid group followed by acylation of the amino group (e.g., creating N-TFA methyl esters). nih.gov
Chromatographic Separation:
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is versatile and commonly used for separating a wide range of semi-volatile organic compounds, including furan derivatives. mdpi.comnih.govmdpi.com
Temperature Program: A programmed temperature ramp would be necessary to first elute more volatile components and then the derivatized target analyte.
Mass Spectrometric Detection:
Ionization: Electron Ionization (EI) is the standard for GC-MS, creating a characteristic fragmentation pattern for identification.
Detection Mode: As with LC-MS/MS, operating in MRM mode would provide the best sensitivity and selectivity, filtering out matrix background noise. mdpi.comresearchgate.net
A summary of potential performance characteristics for a GC-MS/MS method is provided in Table 2, based on methods for furan derivatives.
Table 2: Hypothetical Performance Characteristics of a GC-MS/MS Method for this compound (as a suitable derivative)
| Parameter | Matrix: Food (e.g., Canned Fish) mdpi.comnih.gov | Matrix: Soil nih.govnih.gov |
|---|---|---|
| Limit of Quantification (LOQ) | 0.1 - 5 ng/g (µg/kg) | 5 - 50 ng/g (µg/kg) |
| Recovery (%) | 76 - 117% | 70 - 110% |
| Intra-day Precision (RSD%) | 1 - 16% | <15% |
| Inter-day Precision (RSD%) | 4 - 20% | <20% |
Future Research Directions and Translational Perspectives Excluding Clinical Applications
Design Principles for Next-Generation Chemical Probes
The development of potent and selective chemical probes is essential for dissecting complex biological processes. Starting from a lead compound like N-[(5-phenylfuran-2-yl)methyl]methionine, several design principles can be applied to create next-generation probes. The primary goals are to enhance potency, improve selectivity, and incorporate functionalities that enable the detection and visualization of target engagement.
A key strategy involves structure-activity relationship (SAR) studies to identify the key pharmacophoric elements within the this compound scaffold. Modifications would systematically target the phenylfuran ring, the methyl group, and the methionine moiety. For instance, introducing photo-cross-linkable groups, such as benzophenones or diazirines, would allow for covalent labeling of the target protein upon photoactivation, facilitating target identification and validation. Furthermore, the incorporation of reporter tags, like fluorophores (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin), would enable the visualization and pull-down of the target protein from complex biological mixtures.
The table below outlines potential modifications to the this compound scaffold for developing chemical probes.
| Modification Site | Functional Group to Introduce | Purpose of Modification |
| Phenyl Ring | Azide or Alkyne | Enables click chemistry for attaching reporter tags. |
| Furan (B31954) Oxygen | Isosteric Replacement (e.g., Thiophene) | To probe the role of the furan oxygen in target binding. |
| Methionine Side Chain | Homomethionine or other amino acids | To investigate the importance of the methionine moiety for activity. |
| Amine Linker | Amide or Ester | To alter the chemical stability and conformational flexibility. |
Exploration of this compound in Chemical Biology Tool Development
The unique chemical architecture of this compound makes it an attractive starting point for the development of sophisticated chemical biology tools. These tools are designed to interrogate biological systems with high precision and can provide invaluable insights into cellular function and disease mechanisms.
One promising avenue is the development of activity-based probes (ABPs). If this compound is found to target a specific enzyme, it could be modified with a reactive "warhead" that covalently binds to the active site of the enzyme. This would allow for the specific labeling and quantification of the active enzyme population within a cell or organism. Another potential application is in the creation of targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs). In this approach, the this compound scaffold would serve as the "warhead" to bind to the protein of interest, while being chemically linked to an E3 ligase-recruiting moiety, leading to the targeted degradation of the protein.
Novel Therapeutic Target Validation based on Compound Mechanisms (Pre-clinical, Non-human)
A critical step in drug discovery is the validation of novel therapeutic targets. This compound and its optimized analogues can serve as valuable tools in this process in preclinical, non-human models. By identifying the specific molecular target(s) of this compound, researchers can begin to understand the biological consequences of modulating that target's activity.
Target identification can be achieved through various unbiased approaches, such as affinity chromatography-mass spectrometry, yeast three-hybrid systems, or computational target prediction followed by experimental validation. Once a target is identified, genetic approaches, like CRISPR-Cas9-mediated gene knockout or RNA interference in cell culture or animal models (e.g., zebrafish, mice), can be used to mimic the pharmacological effect of the compound. Concordance between the phenotype induced by the compound and the genetic perturbation of the putative target provides strong evidence for target validation.
Strategic Development of High-Throughput Screening Assays for Analogues
To explore the chemical space around this compound and to identify analogues with improved properties, the development of robust high-throughput screening (HTS) assays is crucial. These assays allow for the rapid and automated testing of large libraries of related compounds.
The design of the HTS assay depends on the biological activity of the parent compound. For instance, if this compound is found to inhibit a specific enzyme, a biochemical assay measuring enzyme activity could be developed. This could be based on fluorescence, luminescence, or absorbance readouts. Alternatively, if the compound modulates a specific cellular pathway, a cell-based assay could be designed. This might involve using reporter gene assays, where the expression of a reporter protein (e.g., luciferase, green fluorescent protein) is coupled to the activity of the pathway of interest. The development of such assays is a critical step in the journey from a single hit compound to a well-characterized chemical probe or a lead candidate for further drug development.
The following table summarizes potential HTS assay formats for screening analogues of this compound.
| Assay Type | Principle | Example Readout |
| Biochemical Assay | Measures the direct effect of the compound on a purified protein target. | Inhibition of enzyme activity measured by a change in fluorescence. |
| Cell-Based Pathway Assay | Measures the effect of the compound on a specific signaling pathway within a cell. | Luciferase reporter gene expression driven by a pathway-responsive promoter. |
| Phenotypic Screening | Measures the effect of the compound on a cellular phenotype. | Changes in cell morphology or viability assessed by high-content imaging. |
| Target Engagement Assay | Measures the direct binding of the compound to its target in a cellular context. | Cellular Thermal Shift Assay (CETSA) or NanoBRET. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[(5-phenylfuran-2-yl)methyl]methionine?
- Methodology : Use a Schiff base formation strategy, reacting 5-phenylfuran-2-carbaldehyde with methionine derivatives under acidic conditions. For example, refluxing with DMF and concentrated H₂SO₄ (6–7 hours), followed by purification via recrystallization in methanol .
- Key Considerations : Monitor reaction progress via TLC and confirm product purity using HPLC (>95% purity) . For isotopic labeling (e.g., tritiated methyl groups), adapt protocols from S-adenosylmethionine analog synthesis, employing anhydrous solvents and inert atmospheres .
Q. How can researchers characterize the electronic and structural properties of this compound?
- Analytical Techniques :
- Cyclic Voltammetry (CV) : Determine redox potentials to assess electron-donating/withdrawing effects of the phenylfuran substituent .
- Optical Spectroscopy : UV-Vis and fluorescence spectra (e.g., λmax in THF) to evaluate conjugation and π-π* transitions .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths and angles .
Q. What biological roles or pathways are associated with this methionine derivative?
- Metabolic Pathways : Investigate its role as a methyl donor in enzymatic reactions (e.g., methyltransferase assays) using radiolabeled analogs (³H-methyl groups) .
- Antimicrobial Screening : Test in vitro against Gram-positive/negative bacteria via broth microdilution (MIC values), comparing activity to unmodified methionine .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl or methoxy groups) on the phenylfuran moiety influence physicochemical properties?
- Case Study : Compare this compound to analogs with 4-methylphenyl or 3-methoxyphenyl substituents. Use DFT calculations to model electronic effects and correlate with experimental data (CV, UV-Vis) .
- Contradictions : Methyl groups may enhance stability (via steric hindrance) but reduce solubility in polar solvents. Resolve via Hansen solubility parameter analysis .
Q. How can researchers address stability challenges during storage or in biological matrices?
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring. Methionine’s sulfhydryl group is prone to oxidation; stabilize with antioxidants (e.g., ascorbic acid) .
- Contradictions : Conflicting purity reports (e.g., 95% vs. >99%) may arise from differing analytical methods. Validate via orthogonal techniques (NMR, elemental analysis) .
Q. What strategies resolve contradictory data in enzymatic interaction studies?
- Example : If conflicting Km values arise in methyltransferase assays:
- Experimental Design : Standardize substrate concentrations and buffer conditions (pH 7.1 phosphate buffer recommended) .
- Data Analysis : Use nonlinear regression (e.g., Michaelis-Menten curve fitting) and compare to positive controls (e.g., S-adenosylmethionine) .
Q. How can computational modeling predict interactions with biological targets?
- Approach : Perform molecular docking (AutoDock Vina) using crystal structures of methyltransferases. Focus on hydrogen bonding between the furan oxygen and active-site residues (e.g., Asp/Glu) .
- Validation : Cross-validate with mutagenesis studies to confirm critical binding residues .
Methodological Recommendations
- Synthetic Reproducibility : Document solvent purity (anhydrous THF/DMF) and catalyst ratios to minimize batch variability .
- Data Transparency : Share raw crystallographic data (CIF files) via repositories like CCDC to enable independent validation .
- Ethical Handling : For radiolabeled compounds, follow ALARA principles and institutional safety protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
